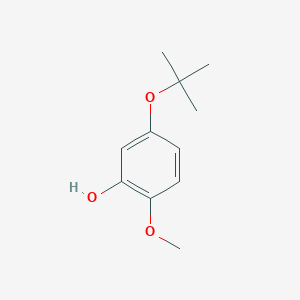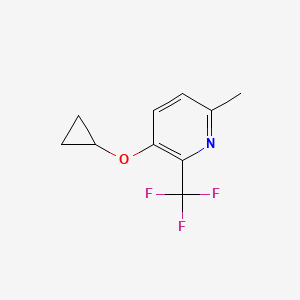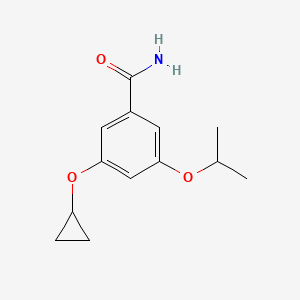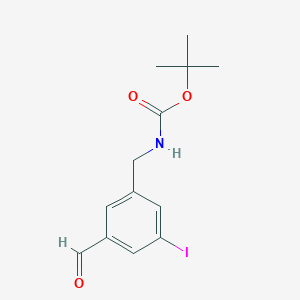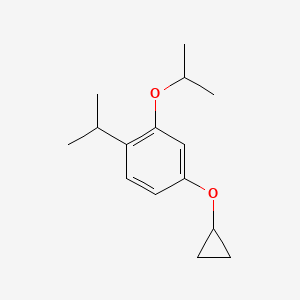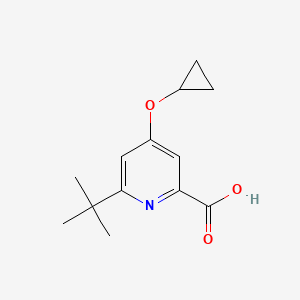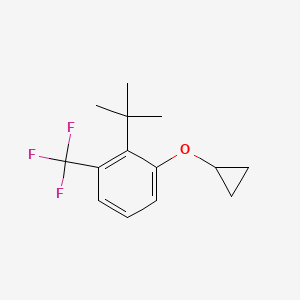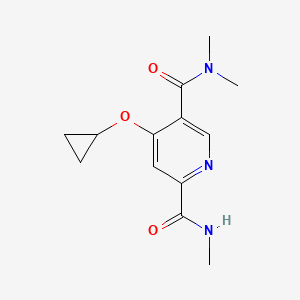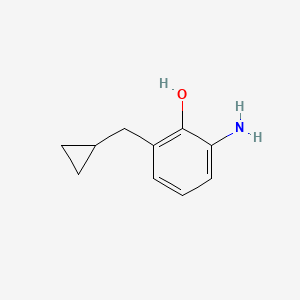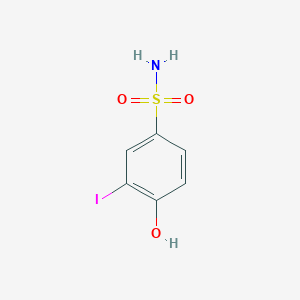
(6-Bromo-4-formylpyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-4-formylpyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol It is characterized by the presence of a bromine atom, a formyl group, and an acetic acid moiety attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-formylpyridin-2-YL)acetic acid typically involves the bromination of 2-acetylpyridine followed by formylation and subsequent oxidation. One common method includes the use of bromine and acetic acid as reagents under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring. The formyl group is then introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the acetic acid moiety is introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-4-formylpyridin-2-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (6-Bromo-4-carboxypyridin-2-YL)acetic acid.
Reduction: (6-Bromo-4-hydroxymethylpyridin-2-YL)acetic acid.
Substitution: (6-Methoxy-4-formylpyridin-2-YL)acetic acid.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-4-formylpyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (6-Bromo-4-formylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine.
(6-Methyl-4-formylpyridin-2-YL)acetic acid: Similar structure but with a methyl group instead of bromine.
(6-Nitro-4-formylpyridin-2-YL)acetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
(6-Bromo-4-formylpyridin-2-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other substituents. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H6BrNO3 |
|---|---|
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
2-(6-bromo-4-formylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrNO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI-Schlüssel |
OSCUSRJGZRRKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


